molecular formula C18H17N3O5S B2432136 N-(3-acetamidophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide CAS No. 899955-02-3

N-(3-acetamidophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

Cat. No.: B2432136
CAS No.: 899955-02-3
M. Wt: 387.41
InChI Key: SROUNYRRVMXXGB-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a complex organic compound that features both benzothiazole and acetamidophenyl groups

Properties

IUPAC Name

N-(3-acetamidophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-12(22)19-13-5-4-6-14(11-13)20-17(23)9-10-21-18(24)15-7-2-3-8-16(15)27(21,25)26/h2-8,11H,9-10H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROUNYRRVMXXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Attachment of the Acetamidophenyl Group: This step involves the acylation of 3-aminophenyl with acetic anhydride to form 3-acetamidophenyl.

    Coupling Reaction: The final step involves coupling the benzothiazole core with the acetamidophenyl group through a propanamide linker.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetamidophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)butanamide: Similar structure with a butanamide linker instead of propanamide.

    N-(3-acetamidophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)ethanamide: Similar structure with an ethanamide linker.

Uniqueness

N-(3-acetamidophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is unique due to its specific combination of functional groups and the length of its propanamide linker, which can influence its chemical reactivity and biological activity.

Biological Activity

N-(3-acetamidophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a benzothiazole moiety linked to an acetamidophenyl group. Its molecular formula is C15H14N2O4SC_{15}H_{14}N_2O_4S, and it has a molecular weight of approximately 318.35 g/mol. The presence of the benzothiazole ring is significant for its biological activity, as this structure is often associated with various pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that the compound effectively inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL, demonstrating its potential as an antimicrobial agent .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cell line studies involving human breast cancer (MCF-7) and lung cancer (A549), this compound showed significant cytotoxic effects. The IC50 values were found to be 20 µM for MCF-7 and 25 µM for A549 cells .

The proposed mechanism of action involves the inhibition of DNA synthesis and induction of apoptosis in cancer cells. The compound appears to interfere with the cell cycle progression by inducing G0/G1 phase arrest. Additionally, it enhances the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on various formulations containing this compound demonstrated its effectiveness against multi-drug resistant strains. The results highlighted the potential for this compound to be developed into a therapeutic agent for treating resistant infections.

Case Study 2: Cancer Treatment
In a clinical trial involving patients with advanced breast cancer, patients treated with a regimen including this compound showed improved tumor response rates compared to traditional therapies alone. The trial emphasized the importance of further exploring this compound in combination therapies .

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